The synthesis of 1'-(2-fluorobenzyl)-1,4'-bipiperidine typically involves multi-step organic reactions. One common method starts with the formation of piperidine derivatives followed by substitution reactions to introduce the fluorobenzyl group.
The reaction conditions often require careful control of temperature and reaction time to optimize yield and minimize side products. For example, reactions are typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation or hydrolysis of sensitive intermediates .
The molecular structure of 1'-(2-fluorobenzyl)-1,4'-bipiperidine features two piperidine rings connected by a biphenyl linkage, with a fluorobenzyl substituent at one end.
The compound's structure can be confirmed using various spectroscopic techniques:
1'-(2-Fluorobenzyl)-1,4'-bipiperidine can participate in several chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For instance, reducing agents like lithium aluminum hydride may be employed to selectively reduce certain functional groups without affecting others .
The mechanism of action for 1'-(2-fluorobenzyl)-1,4'-bipiperidine is primarily linked to its interactions with neurotransmitter receptors in the central nervous system.
Studies have shown that compounds similar to 1'-(2-fluorobenzyl)-1,4'-bipiperidine possess significant selectivity for sigma-1 receptors over sigma-2 receptors, indicating potential therapeutic applications in treating neuropsychiatric disorders .
Relevant data from various studies indicate that the compound exhibits interesting electrochemical properties which can influence its reactivity and interaction with biological systems .
1'-(2-Fluorobenzyl)-1,4'-bipiperidine has several potential applications:
The 1,4'-bipiperidine scaffold in 1'-(2-fluorobenzyl)-1,4'-bipiperidine (C₁₇H₂₅FN₂, MW: 276.39 g/mol) exhibits complex conformational behavior due to rotational freedom around the C–N bonds linking its two piperidine rings. Molecular dynamics simulations reveal three dominant conformers: chair-chair, boat-chair, and twist-boat, with the chair-chair configuration predominating (>75% occupancy) under physiological conditions due to its lower torsional energy (ΔG = –2.8 kcal/mol) [3] [7]. The energy barrier for interconversion between these states is 4.2 kcal/mol, indicating rapid equilibration at room temperature. This flexibility enhances the molecule’s adaptability to protein binding pockets, as confirmed by radius of gyration (Rg) calculations showing a 1.8 Å variation in molecular compactness [7].
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₇H₂₅FN₂ | [6] |
Molecular Weight | 276.39 g/mol | [6] |
Calculated LogP | 3.30 | [6] |
Rotatable Bonds | 3 | [6] |
Topological Polar Surface Area | 6.5 Ų | [6] |
Dominant Conformer | Chair-chair | MD Simulations [7] |
The 2-fluorobenzyl group induces significant electronic perturbations in the bipiperidine core. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show fluorine’s strong electron-withdrawing effect reduces electron density at the benzylic carbon by 0.12e, polarizing the adjacent piperidine nitrogen (N1) and enhancing its hydrogen-bond acceptance capacity (Mulliken charge: –0.42e) [5] [8]. Molecular Electrostatic Potential (MEP) maps demonstrate a dual electronic character:
DFT analyses (B3LYP/6-311++G**) provide key reactivity descriptors for 1'-(2-fluorobenzyl)-1,4'-bipiperidine:
Parameter | Value | Significance |
---|---|---|
HOMO Energy (Eₕ) | –6.24 eV | Electron donation capacity |
LUMO Energy (Eₗ) | –1.04 eV | Electron acceptance tendency |
HOMO-LUMO Gap | 5.20 eV | Kinetic stability indicator |
Fukui Function (f⁺) at N1 | 0.062 | Site for nucleophilic attack |
Molecular Dipole Moment | 3.18 Debye | Polarity for solvation/binding |
Molecular docking studies reveal high affinity for enzymes with deep hydrophobic pockets:
Target Protein | PDB ID | Docking Score (ΔG, kcal/mol) | Key Interacting Residues |
---|---|---|---|
Tyrosinase | 2Y9X | –8.2 | His263, Phe264, Met280, CuA |
Angiotensin-Converting Enzyme 2 (ACE2) | 6M0J | –7.6 | Gln325, His345, Tyr41 (viral S1) |
AcrB Multidrug Exporter | 4DX5 | –6.9 | Phe617, Gly619, Phe628 |
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